4,6-Dichloro-2-(1-methoxyethyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

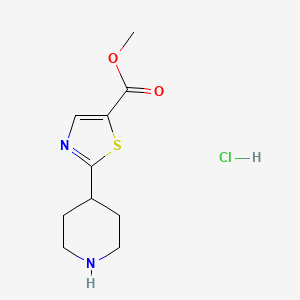

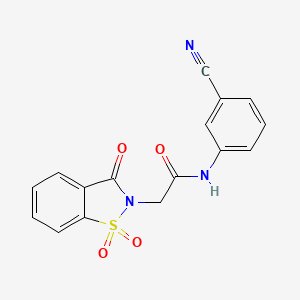

4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a chemical compound with the molecular formula C7H8Cl2N2O. It has a molecular weight of 207.06 . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine, often involves reactions with organolithium reagents . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is 1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine are diverse. For instance, it can undergo a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones to form structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is a powder in physical form .科学的研究の応用

Anti-inflammatory Applications

Pyrimidines have been identified for their anti-inflammatory effects, attributed to their inhibitory response against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. A comprehensive review on pyrimidine derivatives highlights their potent anti-inflammatory properties and suggests several research directions for developing new pyrimidines as anti-inflammatory agents, providing a basis for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).

Anticancer Properties

The anticancer potential of pyrimidines is extensively reported, with many studies and patents focusing on their ability to interact with various enzymes, receptors, and targets, leading to cell killing effects through different mechanisms. The structure of potent compounds, their IC50 values, and the enzymes or receptors involved in anticancer evaluation are well documented, highlighting the importance of pyrimidine scaffolds in cancer research (Kaur et al., 2014).

Anti-Alzheimer's Research

Research on pyrimidine derivatives as anti-Alzheimer's agents focuses on their structural activity relationships (SARs) and pharmacological advancements. The non-toxic and synthesizable nature of pyrimidines, coupled with their efficacy in neurological disorders, underscores their potential in anti-Alzheimer's drug development (Das et al., 2021).

Versatility in Medicinal Chemistry

Pyrimidine analogs are known for their broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial effects. Their versatility as a scaffold for drug discovery is emphasized through the synthesis and biological activities of potential pyrimidine analogs. This comprehensive insight into clinically approved pyrimidine-containing drugs and recent reports on their activities highlights the significance of pyrimidines in the discovery of new drugs (JeelanBasha et al., 2021).

Central Nervous System (CNS) Agents

The pharmacological activities of pyrimidines related to the central nervous system, such as anticonvulsant and antidepressant effects, demonstrate the utility of pyrimidines as synthons for various biologically active compounds. The development of new pyrimidine derivatives with varied biological activities is an area of continued interest, indicating the potential for new drug development in CNS-related disorders (Kumar et al., 2015).

作用機序

While the specific mechanism of action for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine is not mentioned in the search results, pyrimidine-based compounds are generally known for their presence in biological systems as components of the nucleic acid bases cytosine, thymine, and uracil . They also find a plethora of uses as pharmaceuticals, as anti-inflammatory, anti-microbial, anti-HIV, anti-malarial, and anti-tumor agents .

Safety and Hazards

The safety information for 4,6-Dichloro-2-(1-methoxyethyl)pyrimidine includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and others .

特性

IUPAC Name |

4,6-dichloro-2-(1-methoxyethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-4(12-2)7-10-5(8)3-6(9)11-7/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULSPDFQDUUWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC(=N1)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(1-methoxyethyl)pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)

![2-[3-(3-Methylphenyl)pyrazolyl]ethylamine](/img/structure/B2544786.png)

![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2544787.png)

![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2544796.png)

![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544798.png)

![2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2544802.png)

![2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B2544803.png)